molecular formula C8H12N2 B058008 1-Azabicyclo[2.2.2]octane-4-carbonitrile CAS No. 26458-78-6

1-Azabicyclo[2.2.2]octane-4-carbonitrile

Cat. No. B058008
CAS RN: 26458-78-6
M. Wt: 136.19 g/mol
InChI Key: CEMKLAOKVLRABO-UHFFFAOYSA-N
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Patent
US05821240

Procedure details

Colourless oil; Rf : 0.3 (trace of tailing; alumina; methylene chloride/methanol=7:3); Mass spectrum: M+=140; Prepared from 4-cyanoquinuclidine (see Example 3 of EP-A-0,213,337).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]12[CH2:10][CH2:9][N:6]([CH2:7][CH2:8]1)[CH2:5][CH2:4]2)#[N:2]>C(Cl)Cl.CO>[NH2:2][CH2:1][C:3]12[CH2:10][CH2:9][N:6]([CH2:7][CH2:8]1)[CH2:5][CH2:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C12CCN(CC1)CC2
Step Two
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NCC12CCN(CC1)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.